molecular formula C18H18N2OS2 B2670369 N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034465-01-3

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2670369
CAS RN: 2034465-01-3
M. Wt: 342.48
InChI Key: MZWIVHLCLBPHSL-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to act as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals .

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions such as arthritis, and other conditions involving inflammation .

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth. They can be used to treat bacterial, viral, fungal, and parasitic infections .

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . Antifungal medicines are used to treat fungal infections, which most commonly affect your skin, hair and nails .

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections. They act by inhibiting the development of the virus .

Antitumor Activity

Thiazole derivatives have been found to have antitumor or cytotoxic drug molecules with lesser side effects . Antitumor drugs are used to prevent the growth of cancer cells .

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time .

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopentyl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c21-17(13-3-4-15-16(9-13)23-12-20-15)19-11-18(6-1-2-7-18)14-5-8-22-10-14/h3-5,8-10,12H,1-2,6-7,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWIVHLCLBPHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide

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